molecular formula C10H9Cl3 B14749363 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene CAS No. 5199-58-6

1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene

Cat. No.: B14749363
CAS No.: 5199-58-6
M. Wt: 235.5 g/mol
InChI Key: JCGDTLXXGBBLML-UHFFFAOYSA-N
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Description

1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a trichloropropenyl group.

Preparation Methods

The synthesis of 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .

Chemical Reactions Analysis

1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine or bromine in the presence of a catalyst can yield halogenated derivatives of the compound .

Scientific Research Applications

1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and cellular processes. For instance, its electrophilic nature enables it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .

Comparison with Similar Compounds

1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene can be compared with other similar compounds, such as:

Properties

CAS No.

5199-58-6

Molecular Formula

C10H9Cl3

Molecular Weight

235.5 g/mol

IUPAC Name

1-methyl-2-(2,3,3-trichloroprop-2-enyl)benzene

InChI

InChI=1S/C10H9Cl3/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5H,6H2,1H3

InChI Key

JCGDTLXXGBBLML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=C(Cl)Cl)Cl

Origin of Product

United States

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